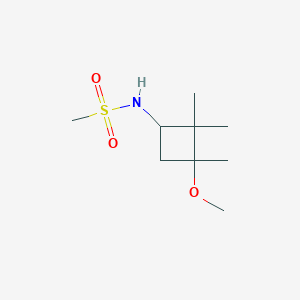
N-(3-methoxy-2,2,3-trimethylcyclobutyl)-3-methylfuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxy-2,2,3-trimethylcyclobutyl)-3-methylfuran-2-carboxamide, also known as ABT-639, is a potent and selective T-type calcium channel blocker. It was developed by Abbott Laboratories for the treatment of chronic pain and has shown promising results in preclinical studies.
作用機序
N-(3-methoxy-2,2,3-trimethylcyclobutyl)-3-methylfuran-2-carboxamide blocks T-type calcium channels, which are involved in the transmission of pain signals in the nervous system. By blocking these channels, N-(3-methoxy-2,2,3-trimethylcyclobutyl)-3-methylfuran-2-carboxamide reduces the excitability of neurons and decreases the transmission of pain signals. T-type calcium channels are also involved in the regulation of neuronal excitability, and their blockade by N-(3-methoxy-2,2,3-trimethylcyclobutyl)-3-methylfuran-2-carboxamide may have additional effects on neuronal function.
Biochemical and Physiological Effects:
N-(3-methoxy-2,2,3-trimethylcyclobutyl)-3-methylfuran-2-carboxamide has been shown to have potent analgesic effects in preclinical models of chronic pain. It has also been shown to reduce the frequency and duration of epileptic seizures in animal models. N-(3-methoxy-2,2,3-trimethylcyclobutyl)-3-methylfuran-2-carboxamide has a favorable safety profile, with no significant adverse effects observed in preclinical studies.
実験室実験の利点と制限
N-(3-methoxy-2,2,3-trimethylcyclobutyl)-3-methylfuran-2-carboxamide is a potent and selective T-type calcium channel blocker, which makes it a valuable tool for studying the role of these channels in pain transmission and neuronal function. However, its potency and selectivity may also limit its use in certain experiments, as it may have off-target effects on other calcium channels or ion channels.
将来の方向性
There are several future directions for the study of N-(3-methoxy-2,2,3-trimethylcyclobutyl)-3-methylfuran-2-carboxamide. One area of interest is the development of more potent and selective T-type calcium channel blockers, which may have improved efficacy and safety profiles. Another area of interest is the investigation of the role of T-type calcium channels in other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Finally, the clinical development of N-(3-methoxy-2,2,3-trimethylcyclobutyl)-3-methylfuran-2-carboxamide for the treatment of chronic pain and epilepsy is an important future direction, as it may provide a new treatment option for these conditions.
合成法
The synthesis of N-(3-methoxy-2,2,3-trimethylcyclobutyl)-3-methylfuran-2-carboxamide involves several steps, starting from commercially available starting materials. The key step involves the formation of the cyclobutyl ring, which is achieved through a Diels-Alder reaction. The final product is obtained through a series of purification steps, including chromatography and recrystallization.
科学的研究の応用
N-(3-methoxy-2,2,3-trimethylcyclobutyl)-3-methylfuran-2-carboxamide has been extensively studied in preclinical models of chronic pain, including neuropathic pain, inflammatory pain, and osteoarthritis pain. It has been shown to have potent analgesic effects in these models, with a favorable safety profile. N-(3-methoxy-2,2,3-trimethylcyclobutyl)-3-methylfuran-2-carboxamide has also been investigated for its potential use in the treatment of epilepsy, as T-type calcium channels are involved in the generation of epileptic seizures.
特性
IUPAC Name |
N-(3-methoxy-2,2,3-trimethylcyclobutyl)-3-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-9-6-7-18-11(9)12(16)15-10-8-14(4,17-5)13(10,2)3/h6-7,10H,8H2,1-5H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBOTDZMEULPLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)NC2CC(C2(C)C)(C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Methyl-3-[(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]-1,2-oxazole](/img/structure/B7585812.png)
![9-Methyl-3-[(1-methylimidazol-2-yl)methyl]-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B7585820.png)
![2-[(5-Methylpyridin-2-yl)oxymethyl]-1,3-benzoxazole](/img/structure/B7585828.png)
![3-[(3-Methoxy-2,2,3-trimethylcyclobutyl)amino]pyrazine-2-carbonitrile](/img/structure/B7585834.png)

![3-(1,3-thiazol-4-yl)-N-[1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propyl]propanamide](/img/structure/B7585846.png)

![N-[2-(3-hydroxyphenyl)ethyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide](/img/structure/B7585851.png)
![N-methyl-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]butane-1-sulfonamide](/img/structure/B7585855.png)



